Cas no 195628-73-0 (Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear)

Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear structure
195628-73-0 structure
Product Name:Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
Numero CAS:195628-73-0
MF:C33H39N3O2
MW:509.681668519974
CID:228482
PubChem ID:135414248
Update Time:2025-04-19

Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
    • Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-, branched and linear
    • 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-octoxycyclohexa-2,4-dien-1-one
    • Phenol, 2-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-(octyloxy)-, branched and linear
    • 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-octoxyphenol
    • UV Absorber 1164/UV1164
    • Q27283087
    • UNII-LO7K59NM8V
    • AKOS016010376
    • Ultraviolet Absorbent UV-1164
    • TINUVIN 1545
    • 2-[4,6-Di-(2,4-xylyl)-S-triazin-2-yl]-5-(octyloxy)phenol, 8CI
    • 2-4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5- (octyloxy)phenol
    • ZSSVCEUEVMALRD-UHFFFAOYSA-N
    • CHEBI:143238
    • 195628-73-0
    • 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
    • B4399
    • FT-0659774
    • 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
    • PHENOL, 2-(4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)- 5-(OCTYLOXY)-
    • Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-
    • SCHEMBL78927
    • Cysorb UV-1164
    • MFCD09834146
    • AS-15134
    • Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-
    • 2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
    • Appolo-1164
    • CYAGARD UV 1164
    • UV 1164
    • BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)-5-(OCTYLOXY)PHENOL, 2-(4,6-
    • CS-0186406
    • UV-1164
    • CYTEC UV 1164
    • 2,6-bis-(2,4-dimethylphenyl)-4-(2-hydroxy-4-octyloxyphenyl)-s-triazine
    • NS00020178
    • CYASORB UV 1164
    • 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(n-octyloxy)phenol
    • LO7K59NM8V
    • Cyasorb 1164
    • 2725-22-6
    • 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol
    • DTXSID5051949
    • Inchi: 1S/C33H39N3O2/c1-6-7-8-9-10-11-18-38-26-14-17-29(30(37)21-26)33-35-31(27-15-12-22(2)19-24(27)4)34-32(36-33)28-16-13-23(3)20-25(28)5/h12-17,19-21,37H,6-11,18H2,1-5H3
    • Chiave InChI: ZSSVCEUEVMALRD-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC(C2N=C(C3C=CC(C)=CC=3C)N=C(C3C=CC(C)=CC=3C)N=2)=C(C=1)O)CCCCCCCC

Proprietà calcolate

  • Massa esatta: 509.30422750g/mol
  • Massa monoisotopica: 509.30422750g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 10
  • Complessità: 944
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 435
  • XLogP3: 8.2
  • Superficie polare topologica: 68.1Ų

Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear Letteratura correlata

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